molecular formula C6H7NOS B281804 Methyl(2-thienylmethylene)azaneoxide

Methyl(2-thienylmethylene)azaneoxide

Cat. No.: B281804
M. Wt: 141.19 g/mol
InChI Key: MMSMKZBPIYNXKA-ALCCZGGFSA-N
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Description

Methyl(2-thienylmethylene)azaneoxide is an amine oxide derivative featuring a methyl group and a 2-thienylmethylene substituent. Amine oxides are polar compounds known for their applications in surfactants, catalysis, and pharmaceutical intermediates due to their electronic and solubility properties.

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

N-methyl-1-thiophen-2-ylmethanimine oxide

InChI

InChI=1S/C6H7NOS/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3/b7-5-

InChI Key

MMSMKZBPIYNXKA-ALCCZGGFSA-N

SMILES

C[N+](=CC1=CC=CS1)[O-]

Isomeric SMILES

C/[N+](=C/C1=CC=CS1)/[O-]

Canonical SMILES

C[N+](=CC1=CC=CS1)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Methyl(2-thienylmethylene)azaneoxide

  • Core structure : Amine oxide (azaneoxide) with a methyl group and 2-thienylmethylene substituent.
  • Electronic features : The thienyl group contributes π-electron density, while the amine oxide moiety increases polarity.

Thiazole Derivatives ()

  • Core structure : Thiazole (5-membered ring with sulfur and nitrogen) substituted at 2- or 4-positions with aryl or vinyl groups.
  • Key difference : Thiazoles lack the amine oxide functionality but share sulfur-containing heterocyclic frameworks. Substitutions at specific positions (e.g., 2- vs. 4-) significantly influence reactivity and yield in synthesis .

(5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione ()

  • Core structure: Thiazolidine-2,4-dione with a 2-thienylmethylene substituent and aminoethyl side chain.
  • Key similarity : Shares the 2-thienylmethylene group, which enhances binding interactions in biological targets (e.g., HIV-1 reverse transcriptase) .

Electronic and Substituent Effects

  • Thienyl group : Enhances π-π stacking and electron donation in both this compound and CID 3087795.
  • Substitution patterns: Thiazole derivatives with electron-withdrawing groups at the 4-position show reduced yields compared to 2-substituted analogs . In CID 3087795, the aminoethyl side chain optimizes steric and electrostatic complementarity with the HIV-1 RT active site .

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